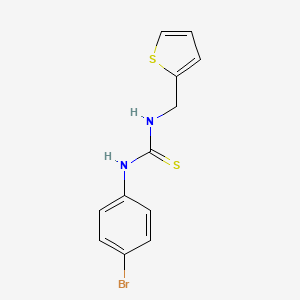![molecular formula C15H19ClN2O2 B5150756 2-(4-chlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5150756.png)
2-(4-chlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is commonly referred to as 'CP-47,497' and is known to have a wide range of biochemical and physiological effects.
作用機序
The exact mechanism of action of CP-47,497 is not fully understood. However, it is known to interact with the endocannabinoid system in the body, specifically the CB1 and CB2 receptors. It acts as a partial agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It also acts as an antagonist of the CB2 receptor, which is involved in the immune response and inflammation.
Biochemical and Physiological Effects:
CP-47,497 has a wide range of biochemical and physiological effects. It has been found to have anti-proliferative effects on cancer cells and can induce apoptosis, which is programmed cell death. It can also reduce inflammation in the body by inhibiting the production of inflammatory cytokines. Additionally, it has been found to have neuroprotective effects and can protect neurons from damage.
実験室実験の利点と制限
CP-47,497 has several advantages for use in laboratory experiments. It is a potent compound and can be used in very small concentrations, making it cost-effective. It is also stable and can be stored for long periods without degradation. However, it has some limitations, such as its potential for toxicity at higher concentrations and the need for specialized equipment for handling and storage.
将来の方向性
There are several future directions for research on CP-47,497. One area of interest is its potential for use in cancer treatment, particularly in combination with other chemotherapeutic agents. Another area of research is its potential for use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CP-47,497 and its potential for use in other areas of medicine and pharmacology.
Conclusion:
In conclusion, CP-47,497 is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. It has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. While there are still many unanswered questions regarding its mechanism of action and potential applications, CP-47,497 holds promise for the development of new treatments for a wide range of diseases.
合成法
The synthesis of CP-47,497 involves several steps, including the condensation of 4-chlorobenzaldehyde with 1-piperidinylacetic acid, followed by the reduction of the resulting product with sodium borohydride. The final product is obtained by acetylation of the resulting amine with acetic anhydride.
科学的研究の応用
CP-47,497 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to have anti-proliferative effects on cancer cells and can inhibit the growth of various types of tumors. Additionally, it has shown anti-inflammatory properties and can reduce inflammation in the body. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-13-6-4-12(5-7-13)10-14(19)17-11-15(20)18-8-2-1-3-9-18/h4-7H,1-3,8-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFOUASZXKLUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5150675.png)

![1-(3,5-dimethylphenyl)-4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5150688.png)

![ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5150713.png)

![N'-(3-methoxypropyl)-N-methyl-N-(2-pyridinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5150721.png)

![3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B5150730.png)
![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1-isopropyl-4-methylbenzene](/img/structure/B5150731.png)
![N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5150740.png)
![N-(2-methoxyphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5150764.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5150767.png)